(2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
Brand Name: Vulcanchem
CAS No.: 287100-64-5
VCID: VC0118815
InChI: InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4+1
SMILES: C(C1C(C(C(C(O1)O)O)O)O)O
Molecular Formula: C6H12O6
Molecular Weight: 181.15 g/mol

(2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol

CAS No.: 287100-64-5

Reference Standards

VCID: VC0118815

Molecular Formula: C6H12O6

Molecular Weight: 181.15 g/mol

(2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol - 287100-64-5

CAS No. 287100-64-5
Product Name (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-6-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i4+1
Standard InChIKey WQZGKKKJIJFFOK-KTESCNBYSA-N
Isomeric SMILES C([C@@H]1[C@H]([13C@@H]([C@H]([C@H](O1)O)O)O)O)O
SMILES C(C1C(C(C(C(O1)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)O)O)O)O)O
Synonyms 3-13C-Glucose; D-[3-13C]Glucose; Glucose-3-13C; [3-13C]-D-Glucose; [3-13C]D-Glucose
PubChem Compound 10035228
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator